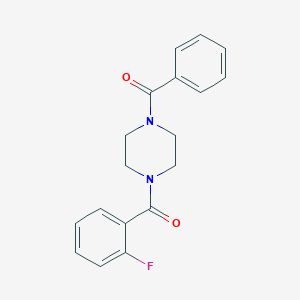

1-Benzoyl-4-(2-fluorobenzoyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17FN2O2 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

[4-(2-fluorobenzoyl)piperazin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C18H17FN2O2/c19-16-9-5-4-8-15(16)18(23)21-12-10-20(11-13-21)17(22)14-6-2-1-3-7-14/h1-9H,10-13H2 |

InChI Key |

HUHRGLLCSXXACQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Synthesis and Characterization

Strategies for Di-N-Acylation of Piperazine Rings

The introduction of two different acyl groups onto the piperazine ring can be achieved through either a one-pot reaction or a more controlled stepwise procedure. The choice of method depends on the desired selectivity, yield, and scalability of the synthesis.

A one-pot synthesis involves reacting piperazine with two different acylating agents, such as benzoyl chloride and 2-fluorobenzoyl chloride, in a single reaction vessel. While theoretically efficient, this approach typically results in a statistical mixture of products. This includes the desired unsymmetrical product, this compound, alongside two symmetrically di-acylated products (1,4-dibenzoylpiperazine and 1,4-bis(2-fluorobenzoyl)piperazine) and mono-acylated intermediates.

The simultaneous reaction often leads to low yields and presents significant purification challenges, making this approach less practical for the specific synthesis of an unsymmetrical compound. However, one-pot reactions are effective for producing symmetrically N,N'-diacylated piperazines by reacting piperazine with a single benzoyl chloride derivative. nih.gov One-pot procedures have also been developed for the synthesis of other complex piperazines, such as enantiomerically pure N-protected-α-substituted piperazines, using multi-component reactions like the Ugi reaction followed by cyclization. rsc.org

A stepwise approach offers superior control and is the preferred method for synthesizing unsymmetrical di-N-acylated piperazines. This strategy involves two distinct acylation steps:

Mono-acylation: Piperazine is first reacted with one of the acyl chlorides (e.g., benzoyl chloride) under conditions that favor the formation of the mono-acylated intermediate, 1-benzoylpiperazine. This is often achieved by using a large excess of piperazine or by employing a protecting group strategy. nih.govnih.gov

Second Acylation: The isolated and purified mono-acylated piperazine is then subjected to a second acylation reaction with the other acyl chloride (e.g., 2-fluorobenzoyl chloride) to yield the final unsymmetrical product, this compound.

This method allows for purification of the intermediate, ensuring the final product is formed with high purity and yield. Multi-step procedures are standard for preparing monosubstituted piperazines that serve as precursors for these more complex derivatives. nih.gov

Regioselective Functionalization Techniques in Piperazine Synthesis

Achieving regioselectivity is the most critical challenge in the synthesis of unsymmetrically substituted piperazines. Several techniques have been developed to control the reactivity of the two nitrogen atoms.

Use of Protecting Groups: The most common and reliable method involves the use of a protecting group. One nitrogen of the piperazine is temporarily blocked, typically with a tert-butyloxycarbonyl (Boc) group, to form 1-Boc-piperazine. researchgate.net This mono-protected intermediate can be cleanly acylated on the free secondary amine. Subsequent removal of the Boc group under acidic conditions regenerates the secondary amine, which can then be acylated with a different acyl chloride. This multi-step approach ensures high regioselectivity. nih.gov

Control of Stoichiometry: Mono-acylation can be favored by using a large excess of piperazine relative to the acylating agent. nih.gov This statistical approach increases the probability that an acyl chloride molecule will react with an unreacted piperazine molecule rather than the mono-acylated product. However, this requires a subsequent, often difficult, separation of the product from the excess piperazine.

In Situ Mono-protonation: An alternative one-pot method for achieving mono-substitution involves the in-situ formation of a piperazine-1-ium cation. nih.gov By reacting free piperazine with piperazine dihydrochloride (B599025) or by using an acidic solvent like acetic acid, a mono-protonated species is formed. The protonated nitrogen is deactivated towards acylation, allowing the free secondary amine to react selectively. nih.gov

Optimization of Reaction Conditions and Yields for Benzoylated Piperazines

The acylation of piperazines is frequently carried out using Schotten-Baumann reaction conditions. organic-chemistry.orgwikipedia.org This method involves the reaction of an amine with an acid chloride in the presence of a base, often in a two-phase solvent system. wikipedia.orglscollege.ac.in The base neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the remaining amine and driving the reaction to completion. organic-chemistry.org

Optimization of various parameters is crucial for maximizing the yield and purity of benzoylated piperazines. Key factors include the choice of solvent, base, temperature, and reagent stoichiometry. For instance, studies on similar amide bond formations have shown that flow chemistry can offer advantages over batch conditions by suppressing side reactions like hydrolysis and improving mixing, leading to higher yields. cam.ac.uk

| Parameter | Condition/Reagent | General Impact on Reaction | Reference |

|---|---|---|---|

| Solvent | Biphasic (e.g., Dichloromethane/Water) or Aprotic (e.g., Acetonitrile) | A biphasic system helps separate the product and neutralize HCl. Acetonitrile has shown optimal yields in certain coupling reactions. | nih.govwikipedia.org |

| Base | Inorganic (e.g., NaOH, K₂CO₃) or Organic (e.g., Triethylamine, DIEA) | Neutralizes HCl byproduct. The choice of base can influence reaction rate and side product formation. | researchgate.netorganic-chemistry.org |

| Temperature | 0 °C to Reflux | Lower temperatures (0-5 °C) are often used during the addition of reactive acyl chlorides to control the reaction rate. Some coupling reactions require reflux to proceed to completion. | nih.govnih.gov |

| Stoichiometry | Excess Piperazine or 1:1 Amine to Acyl Chloride | An excess of piperazine favors mono-acylation. For the second step in a stepwise synthesis, a near 1:1 ratio is used. | nih.gov |

| Coupling Agents | EDCl, HOBt | Used for coupling carboxylic acids directly to the piperazine amine, offering an alternative to acyl chlorides. | nih.gov |

Derivatization Strategies for Benzoyl and Fluorobenzoyl Moieties

Further structural diversity can be achieved by modifying the aromatic rings of the benzoyl and 2-fluorobenzoyl groups. These modifications can be introduced either before the acylation step (by using a substituted benzoyl chloride) or after the piperazine core has been assembled.

The presence of a halogen atom, such as the fluorine in the 2-fluorobenzoyl group or a bromine atom introduced for this purpose, provides a handle for further functionalization via cross-coupling reactions. nih.gov This allows for the attachment of other aryl, alkyl, or functional groups to the aromatic ring. The electronic properties of the substituents on the benzoyl ring can also influence the conformational behavior of the final molecule. nih.govrsc.org

Advanced Synthetic Transformations Involving Piperazine Scaffolds

Beyond N-acylation, the piperazine scaffold can undergo more complex transformations to generate novel structures. These advanced methods often focus on the functionalization of the carbon backbone of the piperazine ring, a challenging but increasingly important area of research. mdpi.com

C-H Functionalization: Direct functionalization of the C-H bonds adjacent to the nitrogen atoms (α-position) represents a modern and atom-economical approach to creating substituted piperazines. beilstein-journals.org Photoredox catalysis has enabled the coupling of N-Boc protected piperazines with various partners, including aryl and vinyl groups, at the α-carbon position. encyclopedia.pub This strategy allows for the introduction of substituents that are difficult to install using traditional methods.

Radical Cyclizations: Acylated piperazine derivatives can serve as substrates in radical reactions. For example, piperazines bearing unsaturated acyl groups can undergo manganese(III) acetate-mediated radical cyclization with 1,3-dicarbonyl compounds to form novel, complex heterocyclic systems containing a dihydrofuran ring fused to the piperazine structure. nih.gov

De Novo Synthesis: Advanced protocols like the Stannyl Amine Protocol (SnAP) allow for the construction of the piperazine ring itself from simpler precursors like aldehydes and diamines. encyclopedia.pubamanote.com These methods can build highly substituted piperazine rings, including those with functionalization on the carbon atoms, in a convergent manner.

Structural and Conformational Elucidation of 1 Benzoyl 4 2 Fluorobenzoyl Piperazine

Spectroscopic Analysis of Conformational Behavior

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide detailed insights into the dynamic processes occurring in solution, such as restricted bond rotation and ring inversion.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy Studies

Dynamic NMR (DNMR) is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. For 1-benzoyl-4-(2-fluorobenzoyl)piperazine, DNMR studies would focus on two primary dynamic phenomena: the restricted rotation around the amide bonds and the inversion of the piperazine (B1678402) ring. While specific DNMR data for this compound is not extensively documented in publicly available literature, the behavior of analogous N-acylpiperazines provides a strong predictive framework.

The rotation around the C-N amide bonds in this compound is hindered due to the partial double bond character of the amide linkage. This restricted rotation leads to the existence of different rotamers, which can be observed and quantified by DNMR. At ambient temperatures, the rotation is typically slow on the NMR timescale, resulting in distinct signals for protons in different chemical environments. As the temperature is increased, the rate of rotation increases, leading to the broadening of these signals and their eventual coalescence into a time-averaged signal at a specific temperature known as the coalescence temperature (Tc).

The energy barrier (ΔG‡) for this rotation can be calculated from the coalescence temperature. For similar N,N'-diacylpiperazines, these barriers are influenced by the nature of the substituents on the benzoyl rings. The presence of the ortho-fluoro substituent in the 2-fluorobenzoyl group is expected to influence the rotational barrier due to its electronic and steric properties.

Table 1: Representative Rotational Energy Barriers for Amide Bonds in Analogous Piperazine Compounds

| Compound | Rotational Process | Activation Energy (ΔG‡) |

|---|---|---|

| N,N'-diacetylpiperazine | Amide Bond Rotation | ~15-17 kcal/mol |

This table presents typical values for analogous compounds to illustrate the expected range for this compound.

The six-membered piperazine ring predominantly adopts a chair conformation to minimize steric strain. This chair conformation can undergo a ring inversion process, where one chair form converts to another. In asymmetrically substituted piperazines like this compound, the two chair conformers are non-equivalent.

DNMR spectroscopy can also be used to study the kinetics of this ring inversion. At low temperatures, the inversion is slow, and separate signals for axial and equatorial protons on the piperazine ring can be resolved. As the temperature increases, the rate of ring inversion increases, leading to coalescence of these signals. The energy barrier for this process provides a measure of the conformational stability of the piperazine ring. Studies on related piperazine derivatives have shown that the energy barrier for ring inversion is a key parameter in their conformational analysis.

Vibrational Spectroscopic Investigations for Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information about the molecular structure and bonding within this compound. The vibrational modes are sensitive to the local symmetry and conformation of the molecule.

Key vibrational bands of interest include:

Amide I Band (C=O stretching): This is one of the most intense bands in the IR spectrum, typically appearing in the region of 1630-1680 cm⁻¹. The exact frequency can be influenced by the electronic nature of the substituents and hydrogen bonding. In this compound, two distinct amide I bands may be observed, corresponding to the benzoyl and 2-fluorobenzoyl groups.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the amide linkages provide information about the bond strengths and conformation.

C-F Stretching: The vibration associated with the carbon-fluorine bond in the 2-fluorobenzoyl group is expected in the fingerprint region of the IR spectrum.

Ring Vibrations: The skeletal vibrations of the piperazine and benzene (B151609) rings can also provide structural clues.

Solid-State Structural Characterization

The definitive determination of the three-dimensional structure of a crystalline compound is achieved through X-ray diffraction.

X-Ray Diffraction (XRD) Crystallography for Conformational Analysis

Single-crystal X-ray diffraction analysis provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsion angles in the solid state. For this compound, an XRD study would reveal:

Piperazine Ring Conformation: It is highly anticipated that the piperazine ring adopts a chair conformation in the solid state, as this is the most stable arrangement.

Orientation of Substituents: The analysis would determine whether the benzoyl and 2-fluorobenzoyl groups occupy axial or equatorial positions on the piperazine ring. Typically, bulky substituents prefer the equatorial position to minimize steric hindrance.

Amide Bond Conformation: The planarity of the amide groups and the torsion angles around the C-N bonds would be precisely measured.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, including any potential hydrogen bonding or other non-covalent interactions, would be elucidated.

Although a crystal structure for this compound is not found in the referenced literature, data from closely related compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) provides valuable comparative information. In this analogue, the piperazine ring is in a chair conformation, and the substituent groups are attached to the nitrogen atoms.

Table 2: Representative Crystallographic Data for an Analogous Piperazine Compound: 1-Benzoyl-4-(4-nitrophenyl)piperazine

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.7779 (4) |

| b (Å) | 10.0699 (2) |

| c (Å) | 15.7288 (3) |

| Piperazine Conformation | Chair |

Data from the crystal structure of 1-benzoyl-4-(4-nitrophenyl)piperazine illustrates the type of information obtained from XRD analysis.

Analysis of Intermolecular Interactions and Crystal Packing

The primary intermolecular forces at play are expected to be C—H···O hydrogen bonds. In many substituted benzoylpiperazines, these interactions are fundamental to the formation of extended structures. iucr.orgiucr.orgnih.gov For instance, in 1-(2-fluorobenzoyl)-4-(2-methoxyphenyl)piperazine, a single C—H···O hydrogen bond is responsible for linking the molecules into simple chains. iucr.org Similarly, in 1-benzoyl-4-(4-nitrophenyl)piperazine, weaker C—H···O contacts are present, contributing to the formation of chains parallel to the c-axis. nih.govresearchgate.net

In addition to C—H···O bonds, C—H···π(arene) interactions are also likely to play a role in the crystal packing of this compound. These interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, are common in related structures and contribute to the formation of more complex one-, two-, or three-dimensional assemblies. iucr.org

Table 1: Predicted Intermolecular Interactions in this compound and Their Role in Crystal Packing

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| C—H···O | Aromatic/Piperazine C-H | Carbonyl Oxygen | Formation of 1D chains |

| C—H···π(arene) | Aromatic/Piperazine C-H | Benzoyl/Fluorobenzoyl Ring | Cross-linking of chains to form 2D sheets or 3D networks |

Influence of Substituents on Molecular Conformation

The conformational preferences of the this compound molecule are significantly influenced by the electronic and steric properties of the fluoro and benzoyl substituents. These groups affect the geometry of the central piperazine ring and the rotational barriers around the amide bonds.

The piperazine ring in substituted piperazines typically adopts a chair conformation. iucr.orgnih.gov However, the presence of bulky N-acyl groups like benzoyl and 2-fluorobenzoyl introduces restricted rotation around the C-N amide bonds, leading to the existence of different conformers in solution. researchgate.net This is a well-documented phenomenon in N-acylated piperazines, giving rise to distinct sets of signals in NMR spectroscopy at room temperature. researchgate.net

The fluoro and benzoyl moieties will influence the equilibrium between different conformers. The electronic properties of the substituents on the benzoyl ring can modulate the energy barriers for amide bond rotation. researchgate.net An additional layer of conformational complexity arises from the potential for the piperazine ring to undergo chair-to-chair interconversion, although this process may also be restricted. researchgate.net In asymmetrically substituted piperazines, this can lead to the observation of multiple conformational states. researchgate.net For 1-aryl 2-substituted piperazines, the axial conformation has been found to be preferred. nih.gov

The conformational preferences of this compound are governed by a delicate interplay of steric and electronic effects. nih.gov

Steric Effects: The steric hindrance between the two bulky benzoyl groups and between the ortho-fluorine and the piperazine ring will significantly influence the molecule's preferred conformation. To minimize steric repulsion, the benzoyl rings are typically twisted out of plane with the carbonyl group and its linkage to the piperazine ring. iucr.orgnih.gov The dihedral angles between the phenyl rings and the piperazine ring are a key conformational parameter. In related structures, these torsion angles can be significant, for example, N1—C11—C12—C13 torsion angles of -46.8 (3)° and 45.4 (3)° have been observed in the two molecules of the asymmetric unit of 1-benzoyl-4-(4-nitrophenyl)piperazine. iucr.orgnih.gov

Electronic Effects: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This can influence the electron density distribution within the 2-fluorobenzoyl moiety and affect the nature of the amide bond and its rotational barrier. researchgate.net The electronic properties of substituents have been shown to correlate with the activation energies for amide rotation and piperazine ring inversion in related systems. researchgate.net The interplay between electrostatic attractions and orbital interactions ultimately determines the stability of a given conformation. nih.gov

Table 2: Predicted Conformational Parameters for this compound

| Parameter | Predicted Conformation/Value | Influencing Factors |

| Piperazine Ring Conformation | Chair | Inherent stability of the chair form |

| Amide Bond Rotation | Restricted, leading to conformers | Partial double bond character of the C-N amide bond |

| Orientation of Benzoyl Groups | Twisted relative to the piperazine ring | Minimization of steric hindrance |

| Effect of Fluoro Substituent | Influences rotational barriers and electron distribution | Inductive effect of fluorine |

Computational Chemistry and Molecular Modeling Studies on 1 Benzoyl 4 2 Fluorobenzoyl Piperazine and Analogues

Quantum Chemical Calculations of Molecular Structures and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-31G(d,p) basis set, are commonly employed to optimize the molecular geometry of piperazine (B1678402) derivatives. epstem.net These calculations yield precise information on structural parameters such as bond lengths, bond angles, and dihedral angles. epstem.net

For instance, crystallographic studies of analogous compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) reveal that the central piperazine ring typically adopts a chair conformation. iucr.orgresearchgate.netnih.govdoaj.org Quantum chemical calculations can reproduce this conformation and quantify the energetic barriers between different conformational states.

Furthermore, these methods are used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net Other calculated electronic properties include total energy, electronegativity, electron affinity, and chemical hardness and softness, which help in characterizing the molecule's potential for interaction. epstem.net Hirshfeld surface analysis can also be employed to quantify various atom-atom contacts within the crystal structure, providing insights into intermolecular interactions. iucr.orgnih.gov

Table 1: Example of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzoylpiperazine Analog

| Contact Type | Relative Contribution (%) |

| H···H | 38.3 |

| O···H/H···O | 28.8 |

| C···H/H···C | 24.1 |

| N···H/H···N | 4.1 |

| C···O/O···C | 2.4 |

| C···C | 1.8 |

| Data derived from analysis of 1-benzoyl-4-(4-nitrophenyl)piperazine. iucr.orgresearchgate.netnih.gov |

Molecular Dynamics Simulations for Conformational Behavior in Solution

While quantum calculations provide information on molecules in a vacuum or a crystalline state, Molecular Dynamics (MD) simulations are crucial for understanding their behavior in a more biologically relevant environment, such as in solution. nih.gov MD simulations model the movements of atoms and molecules over time, offering a dynamic picture of the conformational flexibility of compounds like 1-Benzoyl-4-(2-fluorobenzoyl)piperazine. nih.govmdpi.com

These simulations are essential for studying cyclic peptides, which often adopt multiple conformations in solution, a key challenge in structural characterization. nih.gov For piperazine derivatives, MD simulations can reveal how the molecule flexes and changes shape in an aqueous environment, which is critical for its ability to bind to a receptor. By analyzing the simulation trajectory, researchers can identify the most stable and frequently occurring conformations, providing a deeper understanding of the sequence-structure-function relationship. nih.gov The binding free energy of a ligand with its target can also be analyzed using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, correlating computational results with biological activity. nih.govmdpi.com

In Silico Studies of Ligand-Receptor Interactions

The arylpiperazine scaffold is a versatile template for designing central nervous system (CNS) drugs that target a variety of G-protein-coupled receptors (GPCRs). mdpi.comresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to investigate the interactions of piperazine derivatives with various protein targets.

Serotonin and Dopamine Receptors: Docking studies have been performed to rationalize the binding profiles of arylpiperazine derivatives at serotonin 5-HT₁ₐ, 5-HT₂ₐ, and dopamine D₁ and D₂ receptors. mdpi.comresearchgate.netnih.gov These studies are crucial for designing multi-target ligands, such as those with antipsychotic potential that simultaneously modulate dopaminergic D₂ and serotonergic 5-HT₂ₐ receptors. mdpi.comresearchgate.net

Histamine (B1213489) H3 and Sigma Receptors: Many histamine H3 receptor (H3R) antagonists, which often feature a piperazine or piperidine (B6355638) core, also show significant affinity for sigma-1 (σ₁) receptors. nih.govacs.orgnih.gov Molecular modeling is used to evaluate the binding of these dual-target ligands, which have potential applications in pain management. nih.govacs.orgnih.gov The sigma-1 receptor, a ligand-regulated chaperone protein, is a distinct target involved in numerous CNS functions. nih.gov

Docking simulations provide detailed insights into how a ligand fits into the binding pocket of a receptor. Analysis of the resulting binding poses reveals key molecular interactions responsible for binding affinity and selectivity.

For arylpiperazine derivatives docked into serotonin and dopamine receptors, a common finding is the formation of a strong, charge-assisted hydrogen bond between a nitrogen atom of the piperazine moiety and a highly conserved aspartate residue in the third transmembrane helix of the receptor. mdpi.com The aryl substituent linked to the piperazine ring is often found deeply buried within the binding site. mdpi.com

In studies of dual histamine H3 and sigma-1 receptor ligands, the nature of the heterocyclic core (piperazine vs. piperidine) has been identified as a critical structural element. nih.govacs.orgnih.gov For example, replacing a piperazine ring with a piperidine moiety can significantly alter the affinity for the σ₁ receptor while maintaining high affinity for the H3R. nih.govacs.orgnih.gov This highlights the subtle structural requirements that govern multi-target activity.

Computational studies are instrumental in elucidating Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate molecular descriptors with observed activity.

For aryl-piperazine derivatives, QSAR models have been developed to predict their potency against various biological targets. insilico.eu These models help identify which structural features enhance or diminish activity. For instance, SAR studies have shown that the presence of a hydroxyl group can enhance inhibitory potential by forming strong hydrogen bonds with the target enzyme. researchgate.net Conversely, introducing bulky substituents or rigidifying the structure with a carbonyl group can sometimes lead to a dramatic decrease in binding affinity. researchgate.net Such computational SAR analyses provide valuable guidance for optimizing lead compounds. researchgate.netnih.gov

Prediction of Molecular Descriptors Relevant to Biological Activity and Target Interaction

Molecular descriptors are numerical values that characterize the properties of a molecule. A vast number of descriptors can be calculated to capture various aspects of a molecule's structure, including its topology, geometry, and electronic properties.

In QSAR studies of aryl-piperazine derivatives, hundreds or even thousands of molecular descriptors are often calculated to build predictive models. insilico.eu These descriptors can range from simple counts of atoms and bonds to more complex quantum-chemical parameters.

A key application is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Web tools like SwissADME are used to evaluate pharmacokinetic properties and drug-likeness based on a set of molecular descriptors. mdpi.com Important descriptors include lipophilicity (e.g., cLogP), molecular weight, the number of hydrogen bond donors and acceptors, and polar surface area. These parameters are used to assess a compound's potential to cross the blood-brain barrier and to meet established criteria for drug-likeness, such as Lipinski's rule of five. mdpi.com

Table 2: Key Molecular Descriptors for ADME Prediction

| Descriptor | Relevance |

| Lipophilicity (cLogP) | Affects absorption, distribution, and membrane permeability. |

| Molecular Weight (MW) | Influences size-related diffusion and transport. |

| Hydrogen Bond Donors | Impacts solubility and binding interactions. |

| Hydrogen Bond Acceptors | Impacts solubility and binding interactions. |

| Polar Surface Area (PSA) | Correlates with drug transport properties, including blood-brain barrier penetration. |

| CNS MPO Score | A multi-parameter optimization score to predict suitability as a CNS drug. researchgate.net |

Based on a comprehensive search of publicly available scientific literature, there is no specific in vitro biological interaction data for the chemical compound This compound .

Extensive searches for this compound, including by its chemical name and CAS number (865313-78-4), did not yield any published research containing the specific information required to populate the requested article outline. This includes a lack of data for:

Serotonin Receptor (5-HT2A, 5-HT2C, 5-HT1A) Interactions

Dopamine Receptor (D1, D2, D4) Interactions

Histamine H3 Receptor Binding Studies

Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Interactions

Ligand-Binding Domain Studies through Mutagenesis or Chimeric Receptors

Enzymatic Inhibition or Modulation Studies

While the piperazine scaffold is a common feature in many pharmacologically active compounds that interact with these receptor systems nih.govacs.orgnih.gov, and studies on related benzoylpiperazine derivatives exist, no data is available for the specific molecule "this compound" itself.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested, because the foundational data does not appear to be in the public domain. Providing information on related but distinct molecules would violate the explicit instructions to focus solely on the specified compound.

Investigation of Biological Target Interactions and Mechanistic Insights in Vitro Focus

Enzymatic Inhibition or Modulation Studies

Investigation of Enzyme-Ligand Interactions

While direct studies on 1-Benzoyl-4-(2-fluorobenzoyl)piperazine's interaction with stearoyl-CoA desaturase-1 (SCD-1) and monoacylglycerol lipase (B570770) (MAGL) are not extensively documented in publicly available research, the broader class of piperazine (B1678402) derivatives has been investigated for its interaction with various enzymes. For instance, certain benzoyl and cinnamoyl piperazine amides have been identified as tyrosinase inhibitors. nih.gov The inhibitory mechanism of these compounds is believed to be competitive with the enzyme's substrates, suggesting direct interaction with the active site. nih.gov Molecular docking studies of these analogues have indicated that substituents on the benzoyl and piperazine rings play a crucial role in binding to the enzyme. nih.gov

Furthermore, piperidine (B6355638) and piperazine derivatives have been explored as potent ligands for sigma receptors. researchgate.net The interaction is sensitive to the presence of a carbonyl group between the aromatic ring and the piperazine moiety, with its inclusion often leading to a decrease in binding affinity for the σ1 receptor. researchgate.net This suggests that the rigidity and electronic properties conferred by the benzoyl group are critical determinants of enzyme-ligand interactions.

Mechanistic Studies of Enzyme Inhibition

The mechanisms of enzyme inhibition by piperazine-containing compounds are diverse and target-dependent. In the case of tyrosinase inhibitors, the mechanism is often related to the compound's ability to chelate the copper ions within the enzyme's active site or to act as a competitive inhibitor of the substrate. nih.gov Some compounds can also interfere with the catalytic cycle of tyrosinase through a redox mechanism. nih.gov

For other enzymes, such as acetylcholinesterase (AChE), 1-benzyl-4-(substituted)piperidine derivatives have demonstrated potent inhibitory activity. nih.gov The introduction of a phenyl group on the amide nitrogen of related compounds enhanced the anti-AChE activity, indicating that hydrophobic interactions and steric factors are key to the inhibitory mechanism. nih.gov

Cell-Based Mechanistic Investigations (In Vitro)

Mechanisms of Antiproliferative Activity in Cancer Cell Lines

A number of 1-benzoyl-4-substituted piperazine derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For example, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibited cytotoxicity against liver, breast, colon, gastric, and endometrial cancer cell lines. nih.govresearchgate.net The cytotoxic effects of these compounds were found to be dose-dependent. nih.govresearchgate.net While the precise molecular targets for many of these compounds are still under investigation, the broad-spectrum activity suggests interference with fundamental cellular processes essential for proliferation.

The general class of piperazine analogues has shown potent antiproliferative activity against various tumor types, and some have been shown to induce apoptosis in cancer cells. nih.gov For instance, certain benzopyran-4-one-isoxazole hybrid compounds, which share some structural similarities with benzoylpiperazines, have been shown to induce apoptosis in breast cancer cells. mdpi.com This suggests that a potential mechanism for the antiproliferative activity of this compound could involve the activation of apoptotic pathways.

Below is a table summarizing the cytotoxic activity of some related piperazine derivatives:

| Compound Series | Cancer Cell Lines Tested | Observed Effect |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), Breast (MCF7, BT20, T47D, CAMA-1), Colon (HCT-116), Gastric (KATO-3), Endometrial (MFE-296) | Significant cell growth inhibitory activity. nih.govresearchgate.net |

| Benzopyran-4-one-isoxazole hybrids | MDA-MB-231 (Breast) | Induced apoptosis. mdpi.com |

| 1-benzhydrylpiperazine derivatives | MCF-7 (Breast), HepG-2 (Hepatocellular), HeLa (Cervix), HT-29 (Colon) | Growth inhibitory effects. nih.gov |

Antimicrobial Action Mechanisms

Piperazine-based compounds have been widely investigated for their antimicrobial properties. nih.gov The proposed mechanism of action for many piperazine derivatives involves targeting the bacterial cell wall and cytoplasmic membrane. nih.gov This interaction leads to a disruption of the membrane integrity, causing leakage of intracellular components and ultimately cell death. nih.gov

For instance, certain piperazine-based polymers have demonstrated significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov The presence of the piperazine moiety, along with other functional groups, contributes to the compound's ability to interact with and disrupt the bacterial cell membrane. nih.gov Some studies have also suggested that piperazine derivatives can inhibit the formation of the 70S initiation complex in bacterial protein biosynthesis. mdpi.com

The antibacterial activity of fluorobenzoylthiosemicarbazides, which share the fluorobenzoyl motif, has been linked to the potential allosteric inhibition of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov

Antiviral Action Mechanisms

The piperazine scaffold is present in a number of antiviral agents. In the context of HIV, compounds that target the viral capsid protein have emerged as a promising class of antiretrovirals. nih.govdntb.gov.ua These inhibitors can disrupt the normal assembly and disassembly of the capsid, which are critical steps in the viral life cycle. nih.govdntb.gov.ua

While there is no direct evidence of this compound acting as an HIV capsid inhibitor, other small molecules that bind to the capsid protein have been shown to induce the formation of abnormal core morphologies and inhibit viral infectivity. nih.gov Some capsid inhibitors work by hyperstabilizing the capsid lattice, which paradoxically leads to capsid failure and prevents the release of the viral genome. youtube.comelifesciences.org This multi-stage mechanism can affect nuclear import, uncoating, and assembly of the capsid. youtube.com

Structure-Activity Relationship (SAR) Analysis from Biological Assays

The biological activity of benzoylpiperazine derivatives is highly dependent on the nature and position of substituents on both the benzoyl and piperazine rings.

Antiproliferative Activity: In studies of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the nature of the substituent on the benzoyl ring significantly influenced their cytotoxic potency against various cancer cell lines. nih.govresearchgate.net

Antimicrobial Activity: For fluorobenzoylthiosemicarbazides, the substitution pattern on the N4 aryl position was critical for antibacterial activity against Staphylococcus aureus. nih.gov Trifluoromethyl derivatives showed optimal activity. nih.gov In another series of piperazine derivatives, the introduction of a 1,3,4-thiadiazole (B1197879) moiety led to significant antibacterial activity, particularly against Gram-negative bacteria. mdpi.com

Enzyme Inhibition: In the case of tyrosinase inhibitors, molecular docking studies revealed that the benzyl (B1604629) substituent on piperazine analogues plays a key role in interacting with the enzyme. nih.gov For acetylcholinesterase inhibitors, the introduction of a phenyl group on the amide nitrogen of piperidine derivatives resulted in enhanced activity. nih.gov

Sigma Receptor Binding: For piperidine and piperazine derivatives as sigma receptor ligands, the presence of a carbonyl group between the aromatic ring and the piperazine moiety was found to be detrimental to binding affinity, highlighting the importance of the linker's flexibility and electronic properties. researchgate.net

This comprehensive analysis underscores the therapeutic potential of the this compound scaffold and provides a rational basis for the design of new analogues with improved potency and selectivity.

Influence of Benzoyl and Fluorobenzoyl Substitution on Biological Activity

The nature of the substituents on the two nitrogen atoms of the piperazine ring is a primary determinant of the biological activity of 1,4-disubstituted piperazine derivatives. In the case of "this compound," the presence of a benzoyl group and a 2-fluorobenzoyl group dictates its interaction with biological targets.

Research on a series of 1,4-diacylpiperazine derivatives as inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3), a key component of the exon junction complex, offers valuable insights into the role of these substitutions. nih.gov A study by Ito et al. provides a detailed structure-activity relationship analysis that can be extrapolated to understand the potential effects of the benzoyl and 2-fluorobenzoyl groups.

In their investigation, it was found that the nature of the acyl group significantly impacts the inhibitory potency. For instance, replacement of a more complex acyl group with a simple benzoyl group can lead to a significant change in activity. This highlights the sensitivity of the binding pocket to the steric and electronic properties of the substituents.

The introduction of a fluorine atom to the benzoyl ring, as seen in the 2-fluorobenzoyl moiety of the title compound, is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov Fluorine substitution can influence factors such as metabolic stability, lipophilicity, and binding affinity. The position of the fluorine atom is also critical. For example, in a series of inhibitors for carbonic anhydrase, the pattern of fluorine substitution on an aromatic ring was found to affect binding affinity. nih.gov The 2-fluoro substitution in "this compound" would be expected to alter the electronic distribution of the benzoyl ring and potentially introduce new interactions, such as hydrogen bonding or dipole interactions, with the target protein. nih.gov

The following table, adapted from the study by Ito et al. on eIF4A3 inhibitors, illustrates the impact of various acyl group substitutions on inhibitory activity. While "this compound" is not explicitly listed, the data for related compounds demonstrate the principles of how substitutions on the benzoyl ring can modulate potency.

Table 1: In Vitro Activity of 1,4-Diacylpiperazine Analogs as eIF4A3 Inhibitors

| Compound | R1 Group | R2 Group | IC50 (µM) |

|---|---|---|---|

| Analog 1 | Benzoyl | 4-Methoxybenzoyl | >50 |

| Analog 2 | Benzoyl | 4-(Trifluoromethyl)benzoyl | 13 |

| Analog 3 | 2-Fluorobenzoyl | 4-Methoxybenzoyl | 2.8 |

| Analog 4 | 2-Fluorobenzoyl | 4-(Trifluoromethyl)benzoyl | 0.78 |

| Analog 5 | 4-Fluorobenzoyl | 4-Methoxybenzoyl | 1.2 |

Data derived from a study on eIF4A3 inhibitors and is intended to illustrate structure-activity relationships. nih.gov

From this data, it can be inferred that the presence and position of a fluorine atom on the benzoyl ring can significantly enhance inhibitory activity. For example, the introduction of a 2-fluoro substituent (Analog 3 vs. Analog 1) and a 4-fluoro substituent (Analog 5 vs. Analog 1) both led to a notable increase in potency against eIF4A3. This suggests that the 2-fluorobenzoyl moiety in "this compound" is likely a key contributor to its biological activity.

Role of Piperazine Core Modifications in Target Engagement

The piperazine ring itself is not merely a passive linker but plays an active role in target engagement. Its conformation and the potential for modification are crucial for optimizing biological activity. blumberginstitute.org

The piperazine core can adopt different conformations, such as chair and boat forms, which can influence the spatial orientation of the substituents and their fit within a binding pocket. nih.gov The specific conformation adopted can be influenced by the nature of the substituents on the nitrogen atoms. For 1,4-dibenzoylpiperazine (B181169) derivatives, the bulky benzoyl groups can influence the conformational equilibrium of the piperazine ring.

Bioisosteric replacement of the piperazine core is a common strategy to probe its importance and to potentially improve a compound's properties. For instance, replacing the piperazine ring with a piperidine ring can significantly alter biological activity. In a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine with a piperidine moiety had a pronounced effect on sigma-1 receptor affinity. nih.gov This underscores the critical role of the nitrogen atom at position 4 of the piperazine ring in target interaction.

Furthermore, modifications to the carbon atoms of the piperazine ring can also modulate activity. Introduction of substituents on the piperazine ring can alter its conformation and introduce new points of interaction with a target.

The following table provides a conceptual overview of how modifications to the piperazine core can impact biological activity, based on general principles of medicinal chemistry.

Table 2: Conceptual Impact of Piperazine Core Modifications

| Modification | Potential Impact on Target Engagement | Rationale |

|---|---|---|

| Piperidine Replacement | Altered affinity and selectivity | Removal of one nitrogen atom changes hydrogen bonding capacity and overall polarity. |

| Homopiperazine Ring | Modified conformational flexibility and vector of substituents | Expansion of the ring size alters the distance and angles between the acyl groups. |

| C-Methyl Substitution | Restricted ring conformation and potential for new steric interactions | Introduction of a methyl group on the piperazine ring can lock it into a preferred conformation. |

This table is based on established principles in medicinal chemistry and not on direct experimental data for "this compound".

In the context of the 1,4-diacylpiperazine scaffold, the integrity of the piperazine ring is often essential for maintaining the correct orientation of the two acyl groups for optimal interaction with the biological target. Any modification to this core structure would need to preserve this critical spatial arrangement.

Advanced Applications and Derivatization for Research Tool Development

Co-crystallization with Protein Targets for Structure-Based Research

Understanding precisely how a molecule interacts with its biological target is fundamental to medicinal chemistry and drug design. X-ray crystallography is a powerful technique that can reveal the three-dimensional structure of a molecule bound within the active site of a protein at atomic resolution.

The process involves co-crystallizing the target protein with the ligand, in this case, 1-benzoyl-4-(2-fluorobenzoyl)piperazine or a derivative. This requires obtaining a highly pure and stable protein and finding conditions that allow the protein-ligand complex to form a well-ordered crystal lattice. Once suitable crystals are grown, they are exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.

The structural information gained from co-crystallization is invaluable for:

Structure-Activity Relationship (SAR) Analysis: It provides a rational basis for understanding why certain chemical modifications increase or decrease a compound's activity. researchgate.net Researchers can directly visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the ligand and the protein. nih.gov

Rational Drug Design: With a detailed map of the binding site, chemists can design new analogues with improved potency and selectivity. For example, if a pocket in the binding site is unoccupied, an analogue can be designed to extend into that pocket to form additional favorable interactions. nih.gov

Fragment-Based Screening: The benzoylpiperazine core can be considered a "privileged structure" or a molecular fragment that binds to a particular class of proteins. mdpi.com By obtaining a crystal structure of this core fragment bound to a target, researchers can elaborate upon it, growing the molecule piece by piece to achieve high-affinity binding.

Numerous crystal structures of benzoylpiperazine-containing compounds bound to various protein targets have been deposited in the Cambridge Structural Database and the Protein Data Bank, demonstrating the utility of this scaffold in structure-based research. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The development of robust and efficient synthetic methodologies is paramount for the translation of promising compounds from the laboratory to clinical applications. While various methods exist for the synthesis of piperazine (B1678402) derivatives, future research should focus on pathways that are amenable to large-scale production. nih.gov

Modern synthetic strategies such as the Buchwald-Hartwig amination have been successfully employed for the synthesis of complex piperazine-containing molecules, including the antidepressant Vortioxetine. nih.gov The application of such palladium-catalyzed cross-coupling reactions could offer a streamlined and high-yielding route to 1-Benzoyl-4-(2-fluorobenzoyl)piperazine and its analogs. Further exploration into microwave-assisted synthesis could also significantly reduce reaction times and improve yields, as has been demonstrated for other piperazine derivatives. ijprs.com The development of one-pot or tandem reaction sequences would further enhance efficiency by minimizing purification steps and solvent usage.

| Synthetic Strategy | Potential Advantages | Relevant Examples for Piperazine Derivatives |

| Buchwald-Hartwig Amination | High efficiency, good functional group tolerance, scalability. | Synthesis of Vortioxetine. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Preparation of various 1,4-disubstituted piperazines. ijprs.com |

| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scalability. | Continuous production of pharmaceutical intermediates. |

| One-Pot Reactions | Reduced workup and purification steps, time and resource efficiency. | Multi-component reactions for assembling complex molecules. |

Integration of Advanced Spectroscopic Techniques for Dynamic Structural Characterization

A thorough understanding of a molecule's three-dimensional structure and conformational dynamics is crucial for elucidating its mechanism of action. While standard techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide static structural information, future studies should integrate more advanced spectroscopic methods. iucr.orgnih.gov

For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) can provide detailed insights into the connectivity and spatial relationships of atoms within the molecule. Computational methods, particularly Density Functional Theory (DFT), can be used in concert with experimental spectroscopic data (FT-IR, FT-Raman) to predict and confirm vibrational modes and electronic properties. researchgate.net Hirshfeld surface analysis, a technique used to visualize and quantify intermolecular interactions, can offer valuable information on the crystal packing and potential polymorphism of this compound. iucr.orgnih.gov This is particularly important as different polymorphic forms can exhibit distinct physicochemical properties.

| Spectroscopic/Analytical Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity and spatial relationships. |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties. researchgate.net |

| Hirshfeld Surface Analysis | Intermolecular contacts and crystal packing. iucr.orgnih.gov |

| X-ray Crystallography | Precise three-dimensional atomic coordinates in the solid state. iucr.org |

High-Throughput Screening and Virtual Screening for Novel Biological Activities

The piperazine scaffold is known to interact with a wide array of biological targets. researchgate.netnih.gov High-throughput screening (HTS) and virtual screening are powerful tools for rapidly assessing the biological activity of a compound against large panels of targets. HTS has been successfully used to identify piperazine-based inhibitors of enzymes like phosphoglycerate dehydrogenase. nih.gov

Future research should employ both HTS and virtual screening to explore the potential of this compound to interact with novel biological targets. Virtual screening, which uses computer models to predict the binding of a ligand to a target, can be used to prioritize targets for experimental validation, thereby saving time and resources. This dual approach could uncover previously unknown therapeutic applications for this compound, potentially in areas such as oncology, neurodegenerative diseases, or infectious diseases.

Development of Advanced Computational Models for Precise Prediction of Biological Interactions

Computational chemistry has become an indispensable tool in modern drug discovery. nih.gov For piperazine derivatives, quantitative structure-activity relationship (QSAR) studies and molecular docking have been instrumental in understanding how structural modifications influence biological activity. nih.govresearchgate.net

Future efforts should focus on developing more sophisticated and predictive computational models. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, revealing key interactions that are not apparent from static docking poses. nih.gov The development of robust QSAR models, built on larger and more diverse datasets of piperazine derivatives, will be crucial for accurately predicting the activity of new analogs and guiding the design of more potent and selective compounds. nih.govresearchgate.net These models can help to rationalize the binding modes of these compounds with their targets, such as the crucial interactions with amino acid residues like Glu172 in the sigma-1 receptor. nih.gov

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target. nih.gov |

| QSAR | Relates chemical structure to biological activity. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand dynamic interactions. nih.gov |

| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of different ligands. |

Mechanistic Studies on Emerging Biological Targets Relevant to Piperazine Derivatives

Piperazine derivatives have been shown to modulate the activity of a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases. nih.gov For instance, various piperazine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are important targets in cancer therapy. nih.gov Others have shown activity against the Bcr-Abl tyrosine kinase, a key driver in chronic myelogenous leukemia. wikipedia.org

A critical area for future research will be to conduct detailed mechanistic studies to understand how this compound and its analogs interact with these and other emerging biological targets. This includes investigating their effects on downstream signaling pathways and their potential to modulate protein-protein interactions. For example, some piperazine derivatives have been found to reverse multidrug resistance in cancer cells by inhibiting the P-glycoprotein efflux pump. acs.org Elucidating the precise molecular mechanisms underlying these activities will be essential for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. What are the optimized synthetic routes for 1-Benzoyl-4-(2-fluorobenzoyl)piperazine, and how are intermediates characterized?

The compound can be synthesized via a two-step coupling reaction. First, 1-(2-fluorobenzyl)piperazine is reacted with propargyl bromide under basic conditions (K₂CO₃ in DMF) to form a propargyl intermediate. This intermediate undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives to yield triazole-linked analogs . Key characterization methods include:

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

- High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (e.g., C: 57.21%, H: 4.75%, N: 7.44% for halogenated derivatives) validate molecular composition .

- Single-Crystal X-ray Diffraction confirms supramolecular interactions (e.g., C–H⋯O hydrogen bonds in 1-(2-fluorobenzoyl)piperazine derivatives) and disorder patterns in halogen-substituted analogs .

- HPLC with >95% purity thresholds ensures suitability for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence supramolecular assembly and crystallography?

Substituents like fluorine alter hydrogen-bonding networks and aromatic stacking :

- In 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine , C–H⋯O bonds form chains, while 4-methoxyphenyl groups enable π-π interactions .

- Halogens (Cl, Br, I) induce disorder in crystal lattices (e.g., 0.942:0.058 occupancy ratios in chlorinated derivatives), impacting solubility and stability .

- Comparative crystallography (isomorphous structures for Cl/Br/I analogs) reveals steric and electronic effects on packing efficiency .

Q. What methodologies are recommended for evaluating its pharmacological activity, particularly in CNS or anticancer research?

- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D3 or serotonin receptors) using tritiated ligands .

- Kinase Inhibition Profiling : Tyrosine kinase inhibition (e.g., IC₅₀ values via HTRF assays) with structural guidance from molecular docking (AutoDock Vina) to predict binding poses .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM in triazole derivatives), paired with apoptosis markers (caspase-3 activation) .

Q. How should researchers address contradictions in reported biological activities across studies?

- Meta-Analysis of SAR Data : Compare substituent effects (e.g., 2-fluorobenzoyl vs. 4-methoxyphenyl) on potency. For example, fluorinated analogs show enhanced blood-brain barrier penetration but reduced metabolic stability .

- Dose-Response Reproducibility : Validate conflicting results (e.g., antiarrhythmic vs. CNS stimulant activity) using standardized protocols (e.g., Langendorff heart models vs. forced swim tests) .

- ADME Profiling : Use Caco-2 permeability assays and CYP450 inhibition panels to resolve discrepancies in bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.